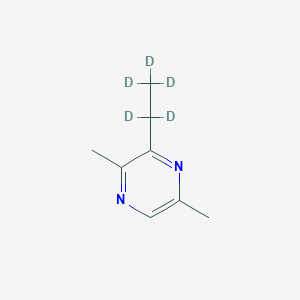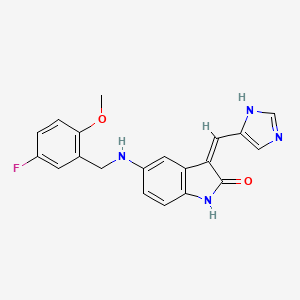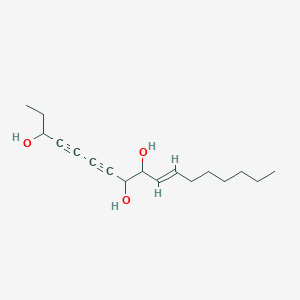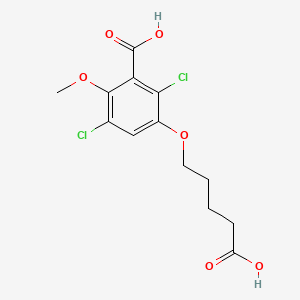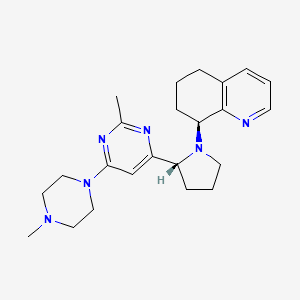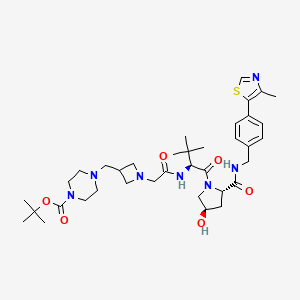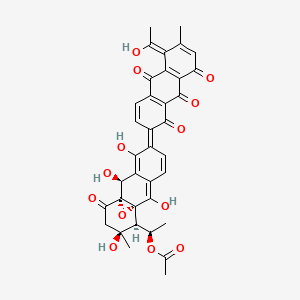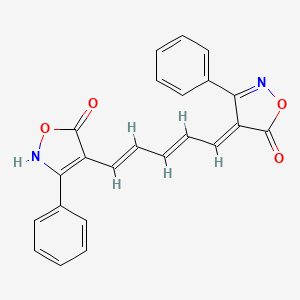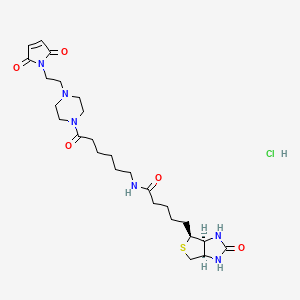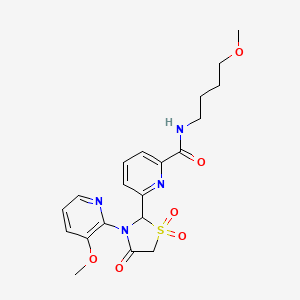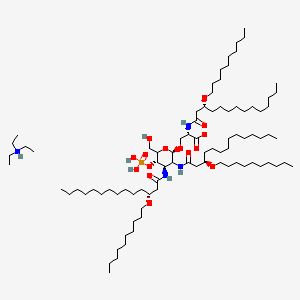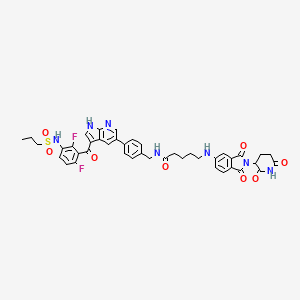
PROTAC BRAF-V600E degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRAF-V600E degrader-2 is a potent and selective degrader of the BRAF-V600E mutant protein. This compound is designed to target and degrade the BRAF-V600E kinase, which is a common mutation found in various cancers, including melanoma. The compound exhibits high selectivity for the mutant BRAF-V600E over the wild-type BRAF, making it a promising candidate for targeted cancer therapy .
Preparation Methods
The synthesis of PROTAC BRAF-V600E degrader-2 involves multiple steps, including the formation of a bifunctional molecule that can bind both the target protein (BRAF-V600E) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Formation of the ligand for BRAF-V600E: This involves synthesizing a molecule that can specifically bind to the BRAF-V600E kinase domain.
Formation of the ligand for the E3 ubiquitin ligase: This involves synthesizing a molecule that can bind to the E3 ubiquitin ligase, such as cereblon.
Linking the two ligands: The two ligands are connected via a linker to form the final PROTAC molecule.
Chemical Reactions Analysis
PROTAC BRAF-V600E degrader-2 undergoes several types of chemical reactions, including:
Binding reactions: The compound binds to both the BRAF-V600E kinase and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated BRAF-V600E protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction conditions such as temperature and pH. The major product formed from these reactions is the degraded BRAF-V600E protein.
Scientific Research Applications
PROTAC BRAF-V600E degrader-2 has several scientific research applications, including:
Cancer research: The compound is used to study the effects of BRAF-V600E degradation on cancer cell growth and survival.
Drug development: The compound serves as a model for developing other PROTAC-based therapies targeting different proteins involved in cancer and other diseases.
Biological research: The compound is used to study the mechanisms of protein degradation and the role of BRAF-V600E in cellular signaling pathways.
Mechanism of Action
The mechanism of action of PROTAC BRAF-V600E degrader-2 involves the following steps:
Binding to BRAF-V600E: The compound binds to the BRAF-V600E kinase domain with high affinity.
Recruitment of E3 ubiquitin ligase: The compound also binds to an E3 ubiquitin ligase, such as cereblon, bringing the two proteins into close proximity.
Ubiquitination and degradation: The proximity of the E3 ubiquitin ligase facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome. .
Comparison with Similar Compounds
PROTAC BRAF-V600E degrader-2 is unique in its high selectivity for the BRAF-V600E mutant over the wild-type BRAF. Similar compounds include:
Properties
Molecular Formula |
C42H39F2N7O8S |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide |
InChI |
InChI=1S/C42H39F2N7O8S/c1-2-17-60(58,59)50-32-13-12-31(43)36(37(32)44)38(54)30-22-48-39-28(30)18-25(21-47-39)24-8-6-23(7-9-24)20-46-34(52)5-3-4-16-45-26-10-11-27-29(19-26)42(57)51(41(27)56)33-14-15-35(53)49-40(33)55/h6-13,18-19,21-22,33,45,50H,2-5,14-17,20H2,1H3,(H,46,52)(H,47,48)(H,49,53,55) |
InChI Key |
AAIPPJPUZKZIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
